2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core substituted with a 2-methyl group and a phenyl group that is further substituted with an oxazolo[4,5-b]pyridine moiety. The presence of these functional groups and heterocycles makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can be achieved through a multi-step process. One common method involves a one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.
Chemical Reactions Analysis
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include hydrogen, various oxidizing agents, and nucleophiles.
Scientific Research Applications
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in certain medical conditions such as fibrosis.
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include other oxazole derivatives and benzamide compounds. Some examples are:
2-(Oxazolo[5,4-b]pyridin-2-yl)-N-(p-tolyl)benzamide: This compound has similar structural features but with different substituents on the aromatic rings.
2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds have shown antibacterial potential and are structurally related. The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-6-2-3-9-16(13)19(24)22-15-8-4-7-14(12-15)20-23-18-17(25-20)10-5-11-21-18/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHMMCGBIBDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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